molecular formula C10H11N3O2S2 B14589438 1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]- CAS No. 61335-27-1

1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]-

Cat. No.: B14589438
CAS No.: 61335-27-1
M. Wt: 269.3 g/mol
InChI Key: CEEVGFOGNNRJIR-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the thiadiazole family, which is known for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 1,3,4-thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using various spectroscopic techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]- undergoes several types of chemical reactions, including:

Scientific Research Applications

1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]- has a wide range of scientific research applications:

Comparison with Similar Compounds

1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]- can be compared with other thiadiazole derivatives, such as:

Properties

CAS No.

61335-27-1

Molecular Formula

C10H11N3O2S2

Molecular Weight

269.3 g/mol

IUPAC Name

5-(2,5-dimethoxyanilino)-3H-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C10H11N3O2S2/c1-14-6-3-4-8(15-2)7(5-6)11-9-12-13-10(16)17-9/h3-5H,1-2H3,(H,11,12)(H,13,16)

InChI Key

CEEVGFOGNNRJIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NNC(=S)S2

Origin of Product

United States

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